N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide
Description
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide is a fluorinated benzothiazole-hydrazide hybrid compound. For instance, hydrazide-containing compounds are often synthesized via nucleophilic addition reactions of hydrazinecarbothioamides or cyclization to form triazole derivatives, as seen in related pathways . Key functional groups include the benzo[d]thiazole core, substituted with fluorine atoms at positions 4 and 6, and a 3-fluorobenzohydrazide moiety. Spectroscopic characterization (e.g., IR, NMR) would likely reveal diagnostic signals for NH (3150–3414 cm⁻¹), C=O (1663–1682 cm⁻¹), and C-F bonds, consistent with related fluorinated benzothiazoles .
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-8-3-1-2-7(4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIKIMWNQVFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate hydrazides. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 3-fluorobenzohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the fluorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for cancer therapy .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains suggests that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Materials Science
2.1 Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored for use in OLEDs due to its favorable electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance the efficiency and stability of light emission, making it a candidate for next-generation display technologies .
2.2 Photovoltaic Applications
The compound's structural characteristics allow it to be utilized in organic photovoltaic cells. Research indicates that benzothiazole derivatives can improve the light absorption and charge transport properties of solar cells, thereby increasing their overall efficiency .
Environmental Applications
3.1 Environmental Remediation
This compound has potential applications in environmental remediation processes. Its ability to interact with pollutants makes it suitable for developing methods to degrade harmful substances in contaminated water sources .
3.2 Sensors for Environmental Monitoring
The compound can be utilized in the development of sensors for detecting environmental pollutants. Its fluorescent properties can be harnessed to create sensitive detection systems for monitoring hazardous substances in air and water .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; potential therapeutic agent |
| Antimicrobial Properties | Effective against resistant bacterial strains | |
| Materials Science | OLEDs | Enhances efficiency and stability of light emission |
| Photovoltaic Applications | Improves light absorption and charge transport in solar cells | |
| Environmental Applications | Environmental Remediation | Degrades harmful substances in contaminated water |
| Sensors for Environmental Monitoring | Detects pollutants using fluorescent properties |
Mechanism of Action
The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
GB18, GB19, and GB20 ()
These compounds share the N-(4,6-difluorobenzo[d]thiazol-2-yl) backbone but differ in the acetamide-linked thiazolidinedione warhead. For example:
- GB18 : Features a 4-fluorobenzylidene group.
- GB19 : Substituted with a 4-methylbenzylidene group.
- GB20 : Contains a 3,4-dimethylbenzylidene substituent.
Key Differences :
- Physical Properties : Melting points decrease with bulkier substituents (e.g., GB20: 271–273°C vs. GB18: >300°C), suggesting reduced crystallinity due to steric hindrance .
- Spectral Data : All exhibit IR bands for NH (~3200 cm⁻¹) and C=O (~1680 cm⁻¹), but LCMS data show mass variations reflecting substituent molecular weights (e.g., GB18: m/z 447.9 vs. GB20: m/z 458.0) .
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851988-47-1, )
This compound replaces the 3-fluorobenzoyl group with a dihydrodioxine carbohydrazide.
- Synthetic Flexibility : Such substitutions highlight the modularity of benzothiazole-hydrazide hybrids for tuning electronic and steric properties .
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851979-00-5, )
Differs from the target compound by having a single fluorine at position 4 on the benzothiazole.
- Fluorine Effects: The 4,6-difluoro substitution in the target compound likely increases lipophilicity and metabolic stability compared to monofluoro analogues, a critical factor in drug design .
Comparative Data Table
Key Research Findings
- Tautomerism : Triazole derivatives (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, which influences reactivity. The target compound’s hydrazide group may preclude such behavior, simplifying its stability profile .
- Fluorine Effects : Difluoro substitutions enhance electronegativity and binding precision in target recognition, as seen in optimized kinase inhibitors .
- Synthetic Yield : Hydrazide derivatives (e.g., ’s compounds [4–6]) typically show moderate yields (57–65%), suggesting similar challenges in purifying the target compound .
Biological Activity
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10F2N4S
- Molecular Weight : 306.31 g/mol
- IUPAC Name : this compound
- Structure : Contains a hydrazide functional group linked to a difluorobenzo[d]thiazole moiety.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in cancer cell lines. For instance, a study reported a 70% reduction in A549 cell viability after 48 hours of exposure to varying concentrations of the compound .
Antimicrobial Properties
- Activity Spectrum :
- Mechanism :
Data Table: Biological Activity Summary
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Synergistic Effects :
- Toxicity Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide?
- Methodological Answer : The synthesis involves condensation reactions between fluorinated benzoyl chlorides and thiazol-2-yl amines. For example, 3-fluorobenzoyl chloride reacts with 4,6-difluorobenzo[d]thiazol-2-amine in anhydrous acetonitrile under reflux (80–100°C, 4–6 hours). Catalysts like pyridine may enhance reactivity. Purification is achieved via recrystallization from methanol or acetonitrile, with yields typically ranging from 45% to 58% depending on substituent effects .
Q. What spectroscopic techniques are critical for confirming the structure of fluorinated benzohydrazide derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
- Multinuclear NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm), ¹³C NMR confirms carbonyl (δ ~165 ppm), and ¹⁹F NMR distinguishes fluorine environments (δ -100 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Q. What are the common applications of fluorinated benzohydrazides in academic research?
- Methodological Answer : These compounds are explored as:
- Enzyme Inhibitors : Targeting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide conjugation .
- Agrochemical Precursors : Fluorine enhances lipophilicity and metabolic stability in pesticidal derivatives .
- Coordination Chemistry : Thiazole and hydrazide moieties act as ligands for metal complexes (e.g., Cu²⁺, Ni²⁺) with potential bioactivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of fluorinated benzohydrazide derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of fluorinated intermediates .
- Catalyst Screening : DMAP or pyridine accelerates acylation by scavenging HCl .
- Stoichiometric Ratios : A 1.2:1 molar ratio of benzoyl chloride to amine minimizes side reactions .
- Post-Synthetic Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials, increasing purity to >95% .
Q. What strategies address discrepancies between theoretical and experimental elemental analysis data in fluorinated heterocycles?
- Methodological Answer :
- Purification Reassessment : Impurities (e.g., residual solvents) can skew carbon/nitrogen ratios; repeated recrystallization or sublimation is advised .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., Δ < 2 ppm error) .
- Thermogravimetric Analysis (TGA) : Detects hydration states affecting elemental composition .
- Cross-Validation : Compare CHNS data with 2D NMR (HSQC, HMBC) to verify structural integrity .
Q. How can researchers design biological activity assays for fluorinated benzohydrazides targeting specific enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., NADH oxidation for PFOR activity) with IC₅₀ calculations .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to enzyme active sites (e.g., PFOR’s thiamine pyrophosphate domain) .
- Cytotoxicity Profiling : Test compounds on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Q. What analytical approaches resolve contradictions in NMR spectral assignments for fluorinated benzohydrazides?
- Methodological Answer :
- 2D NMR Techniques : COSY identifies coupled protons, while NOESY reveals spatial proximities in crowded aromatic regions .
- 19F-1H HOESY : Maps fluorine-proton interactions to confirm substitution patterns .
- Variable Temperature NMR : Reduces signal broadening caused by slow conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
